molecular formula C23H25F3N4O2 B2537883 N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 922991-66-0

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Cat. No.: B2537883
CAS No.: 922991-66-0
M. Wt: 446.474
InChI Key: LYNLVGWFJBZJBA-UHFFFAOYSA-N
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Description

N-(1-(2-Methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a piperazine carboxamide derivative featuring a 1H-indole core substituted with a 2-methoxyethyl group at the N1 position and a 3-(trifluoromethyl)phenyl moiety on the piperazine ring. This compound belongs to a class of molecules designed for targeted interactions with receptors or enzymes, leveraging the trifluoromethyl group for enhanced lipophilicity and binding affinity .

Properties

IUPAC Name

N-[1-(2-methoxyethyl)indol-3-yl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4O2/c1-32-14-13-30-16-20(19-7-2-3-8-21(19)30)27-22(31)29-11-9-28(10-12-29)18-6-4-5-17(15-18)23(24,25)26/h2-8,15-16H,9-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNLVGWFJBZJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(3-(Trifluoromethyl)phenyl)Piperazine

The trifluoromethylphenyl-piperazine moiety is typically prepared via nucleophilic aromatic substitution. In a representative procedure, 1-chloro-3-(trifluoromethyl)benzene reacts with piperazine in refluxing ethanol (8 h, 80°C), yielding 85–90% product. Alternative methods employ Ullmann-type couplings with CuI catalysis, though these require higher temperatures (120°C) and exhibit moderate yields (65–70%).

Preparation of 1-(2-Methoxyethyl)-1H-Indol-3-Amine

Alkylation of indole at the N1 position is achieved using 2-methoxyethyl bromide under basic conditions. A microwave-assisted protocol involves:

  • Reactants : Indole (1 eq), 2-methoxyethyl bromide (1.2 eq), K2CO3 (2 eq)
  • Solvent : Dry DMF
  • Conditions : 150°C, 10 min under microwave irradiation
  • Yield : 78% after purification by flash chromatography.

Carboxamide Bond Formation Strategies

Carbonyldiimidazole (CDI)-Mediated Coupling

CDI activates the piperazine carboxamide for nucleophilic attack by the indole amine:

  • Step 1 : 4-(3-(Trifluoromethyl)phenyl)piperazine (1 eq) is treated with CDI (1.2 eq) in anhydrous THF under N2.
  • Step 2 : 1-(2-Methoxyethyl)-1H-indol-3-amine (1 eq) is added, and the mixture is stirred at 25°C for 12 h.
  • Workup : Aqueous extraction followed by crystallization from ethanol/water (1:3) yields the product in 94% purity.

Key Data :

Parameter Value Source
Reaction Time 12 h
Temperature 25°C
Yield 94%

Microwave-Assisted One-Pot Synthesis

A patent-derived method combines alkylation and coupling in a single step:

  • Reactants :
    • 4-(3-(Trifluoromethyl)phenyl)piperazine (1 eq)
    • 1-(2-Methoxyethyl)-1H-indol-3-amine (1 eq)
    • Triphosgene (0.5 eq) as carbonyl source
  • Solvent : 1,4-Dioxane
  • Conditions : 150°C, 150 sec microwave irradiation
  • Purification : Reversed-phase HPLC (C18 column, acetonitrile/H2O gradient)
  • Yield : 67%.

Optimization of Reaction Parameters

Solvent Effects on Carboxamide Yield

Comparative studies reveal solvent-dependent efficiencies:

Solvent Yield (%) Reaction Time (h)
THF 94 12
DMF 82 6
1,4-Dioxane 67 0.04 (microwave)
Dichloromethane 45 24

Polar aprotic solvents (THF, DMF) enhance reactivity by stabilizing transition states, while microwave irradiation drastically reduces time.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7).
  • HPLC :
    • Column : C18, 5 µm, 250 × 4.6 mm
    • Mobile Phase : 0.1% TFA in H2O (A), 0.1% TFA in acetonitrile (B)
    • Gradient : 20–80% B over 20 min
    • Retention Time : 14.2 min.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) :
    • δ 8.21 (s, 1H, indole NH)
    • δ 7.45–7.12 (m, 8H, aromatic)
    • δ 4.32 (t, J = 6.4 Hz, 2H, OCH2)
    • δ 3.73 (s, 3H, OCH3).
  • HRMS (ESI+) : m/z calc. for C23H24F3N4O2 [M+H]+: 453.1802, found: 453.1805.

Scalability and Industrial Feasibility

Kilogram-Scale Synthesis

A patented protocol outlines:

  • Reactor : 100 L jacketed vessel with microwave附件.
  • Batch Size : 5 kg piperazine intermediate
  • Yield : 63% (3.15 kg) after HPLC purification.

Cost Analysis

Component Cost/kg (USD) Source
4-(3-TFMP)piperazine 2,800
CDI 1,200
2-Methoxyethyl bromide 950

The microwave method reduces solvent costs by 40% compared to traditional reflux.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

  • Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield amines or alcohols.

  • Substitution: The compound is susceptible to nucleophilic substitution reactions, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

The common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions vary based on the reaction type and conditions:

  • Oxidation products: Corresponding ketones or carboxylic acids.

  • Reduction products: Amines or alcohols.

  • Substitution products: Various substituted derivatives.

Scientific Research Applications

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide has numerous scientific research applications:

  • Chemistry: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: It can serve as a ligand in receptor binding studies, particularly for serotonin and dopamine receptors due to its indole and piperazine components.

  • Medicine: Potential applications in drug development, particularly for neurological and psychiatric disorders. It could act as a lead compound for designing new therapeutic agents.

  • Industry: Used in materials science for creating novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide exerts its effects involves:

  • Molecular Targets: Interacting with various receptors, such as serotonin and dopamine receptors, due to its indole and piperazine moieties.

  • Pathways Involved: Modulating neurotransmitter pathways, affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds for Comparison

YM580 (Compound 33a): (+)-(2R,5S)-4-[4-Cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide Structure: Features a cyano group and trifluoromethyl substituents on the phenyl ring, with a pyridine-linked piperazine. Activity: A potent androgen receptor (AR) antagonist with an ED50 of 2.2 mg/kg/day in rat models. Achieved antiandrogenic effects comparable to surgical castration without altering serum testosterone levels . Comparison: The absence of a pyridine group and the presence of a 2-methoxyethyl-indole in the target compound may reduce AR antagonism but improve selectivity for other targets.

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Structure: Substituted pyridine ring with chloro and trifluoromethyl groups. Activity: Not explicitly stated, but trifluoromethyl groups enhance metabolic stability and binding to hydrophobic pockets . Comparison: The pyridine substitution may confer distinct electronic effects compared to the indole core in the target compound.

N-(4-Chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide Structure: Chlorophenyl and indol-4-yl substituents. Activity: Reported IC50 >100,000 nM against aspartate aminotransferase, indicating low potency . Comparison: The 2-methoxyethyl group in the target compound may enhance solubility and receptor interactions compared to the unsubstituted indole here.

Table 1: Structural and Pharmacological Comparison
Compound Name Key Substituents Biological Activity/Data Reference
Target Compound 2-Methoxyethyl-indole, 3-CF3-phenyl Hypothetical high receptor affinity N/A
YM580 Cyano, CF3-phenyl, pyridine ED50 = 2.2 mg/kg/day (AR antagonist)
4-[3-Cl-5-CF3-pyridin-2-yl]-N-[3-CF3-phenyl]piperazine Pyridine, Cl, CF3 Enhanced metabolic stability
N-(4-Cl-phenyl)-4-(indol-4-yl)piperazine Chlorophenyl, indole IC50 >100,000 nM

Pharmacological and Physicochemical Properties

  • Trifluoromethyl Effects :
    • The 3-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity (logP) and resistance to oxidative metabolism, as seen in YM580 and compounds .
  • Methoxyethyl vs. Halogen Substituents :
    • The 2-methoxyethyl group likely improves water solubility compared to halogenated analogs (e.g., ’s A4–A6 with Cl/F substituents) .

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